Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluoro-3-methoxy-5-methoxybenzaldehyde.
Reduction: 4-fluoro-3-hydroxy-5-methoxybenzyl alcohol.
Substitution: 4-methoxy-3-hydroxy-5-methoxybenzoate derivatives.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-methoxybenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
Uniqueness
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-fluoro-3-hydroxy-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBAIGKHCYOLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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